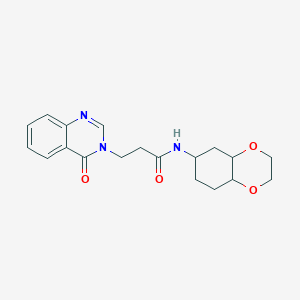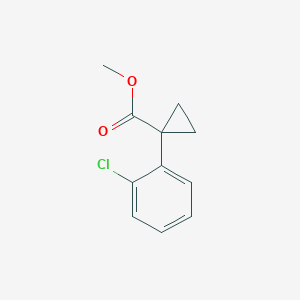
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a synthetic organosilicon compound characterized by its unique structure, which includes multiple ether linkages and a silanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available reagents such as diisopropylamine, methyl iodide, and tetraethylene glycol.
Formation of Intermediate: The initial step involves the reaction of diisopropylamine with methyl iodide to form 3,3-diisopropyl-2-methylamine.
Ether Linkage Formation: Tetraethylene glycol is then introduced to form the ether linkages through a series of condensation reactions.
Silicon Incorporation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form siloxane linkages.
Reduction: Reduction reactions can modify the ether linkages or the silicon center.
Substitution: The compound can undergo nucleophilic substitution reactions at the silicon center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or organometallic compounds are employed under mild conditions.
Major Products
Oxidation: Siloxane derivatives.
Reduction: Modified ether or silane derivatives.
Substitution: Various substituted silanol or silane compounds.
Applications De Recherche Scientifique
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in developing novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in high-performance lubricants and coatings.
Mécanisme D'action
The mechanism of action of 3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol involves its interaction with molecular targets through its silanol group and ether linkages. These interactions can influence various biochemical pathways, including:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction, metabolic pathways, and cellular transport mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-one: Similar structure but with a ketone group instead of a silanol group.
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-amine: Contains an amine group instead of a silanol group.
Uniqueness
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is unique due to its combination of ether linkages and a silanol group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
2-[2-[2-[2-tri(propan-2-yl)silyloxyethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O5Si/c1-15(2)23(16(3)4,17(5)6)22-14-13-21-12-11-20-10-9-19-8-7-18/h15-18H,7-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOZFWWQIXZWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2579528.png)



![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2579537.png)

![1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2579540.png)


![1-(azepan-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one](/img/structure/B2579544.png)

![2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2579547.png)


